5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole
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Overview
Description
5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole: is a complex organic compound that features a combination of benzoxazole, triazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Synthesis of the Triazole Ring: The 1,2,3-triazole ring is often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Pyrrolidine Derivative Formation: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic carbonyl compound.
Final Coupling: The final step involves coupling the triazole and pyrrolidine derivatives with the benzoxazole core, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural motifs are common in many biologically active compounds, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole is explored for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, among others.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-π interactions, while the benzoxazole and pyrrolidine moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-{3-[4-(methyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole
- 5-{3-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole
Uniqueness
The presence of the methoxymethyl group in 5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole provides unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-14-17-12-27(25-23-17)18-9-10-26(13-18)22(28)16-7-8-20-19(11-16)21(30-24-20)15-5-3-2-4-6-15/h2-8,11-12,18H,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQQLFSXDKSEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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